2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one
Description
2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one is a substituted aminoketone characterized by a propan-1-one backbone with a 2-amino group and a 5-fluoro-2-methoxyphenyl substituent. This compound shares structural homology with several phenylpropanone derivatives documented in pharmacological and synthetic studies, enabling comparative analysis .
Properties
IUPAC Name |
2-amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6(12)10(13)8-5-7(11)3-4-9(8)14-2/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHFUJAZGBTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 5-fluoro-2-methoxyphenyl-2-nitropropene.
Reduction: The nitropropene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or antidepressant.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-fluoro-2-methoxyphenyl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines, such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant and euphoric effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. This may influence reactivity in nucleophilic additions or metabolic stability . 2-Hydroxy substituents () introduce higher polarity and hydrogen-bonding capacity, likely enhancing water solubility compared to methoxy or halogenated analogs .
- Salt Formation: Compounds like 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one hydrochloride () demonstrate the common practice of forming hydrochloride salts to improve crystallinity and stability. The target compound may similarly benefit from salt formation for pharmaceutical applications .
Pharmacological Relevance
- While the target compound lacks a piperazine moiety, its 5-fluoro-2-methoxyphenyl group may confer distinct receptor-binding profiles, warranting further study .
- Methylamino vs. Primary Amino Groups: The methylamino group in ’s compound may enhance lipophilicity and blood-brain barrier penetration compared to the primary amino group in the target compound, impacting central nervous system activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
